molecular formula C31H42N4O6S B12497507 E3 ligase Ligand 12

E3 ligase Ligand 12

Cat. No.: B12497507
M. Wt: 598.8 g/mol
InChI Key: SPXBMEKMIPOEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ligase Ligand 12 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This process is crucial for maintaining cellular homeostasis and regulating various biological processes, including cell cycle, DNA repair, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand 12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

E3 ligase Ligand 12 has a wide range of scientific research applications, including:

Mechanism of Action

E3 ligase Ligand 12 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to substrate proteins. This process involves the formation of a ternary complex between the ligand, E3 ligase, and the substrate protein. The ubiquitinated substrate is then recognized and degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by ubiquitination .

Comparison with Similar Compounds

E3 ligase Ligand 12 can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation and therapeutic applications .

Properties

Molecular Formula

C31H42N4O6S

Molecular Weight

598.8 g/mol

IUPAC Name

tert-butyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)

InChI Key

SPXBMEKMIPOEMC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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